molecular formula C25H32O11 B12371890 Hirsutanonol 5-O-|A-D-glucopyranoside

Hirsutanonol 5-O-|A-D-glucopyranoside

Cat. No.: B12371890
M. Wt: 508.5 g/mol
InChI Key: LDAXQCVBWKSHLB-NAPQKZHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Hirsutanonol 5-O-β-D-glucopyranoside undergoes various chemical reactions typical of diarylheptanoids. These reactions include:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve standard laboratory procedures such as refluxing and stirring at controlled temperatures.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Hirsutanonol 5-O-β-D-glucopyranoside, as well as substituted compounds with modified functional groups.

Scientific Research Applications

Hirsutanonol 5-O-β-D-glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hirsutanonol 5-O-β-D-glucopyranoside involves its interaction with cellular pathways to exert hepatoprotective effects. The compound likely targets oxidative stress pathways, reducing the damage caused by reactive oxygen species (ROS) in liver cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hirsutanonol 5-O-β-D-glucopyranoside include:

    Hirsutanonol: A related diarylheptanoid with similar biological activities.

    Rubranoside A: Another diarylheptanoid with hepatoprotective properties.

    Oregonin: A diarylheptanoid known for its anti-inflammatory and antioxidant activities.

    Platyphylloside: A compound with similar chemical structure and biological effects.

    Alnuside A: Another diarylheptanoid with comparable properties.

Uniqueness

Hirsutanonol 5-O-β-D-glucopyranoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other diarylheptanoids. Its significant hepatoprotective effects also make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one

InChI

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1

InChI Key

LDAXQCVBWKSHLB-NAPQKZHBSA-N

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.